Bis(dodecylthio)dimethylstannane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

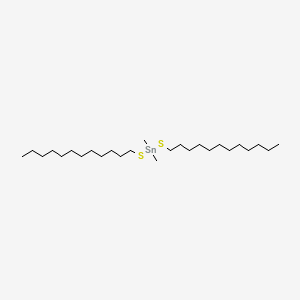

Structure

2D Structure

Properties

IUPAC Name |

bis(dodecylsulfanyl)-dimethylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H26S.2CH3.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13;;;/h2*13H,2-12H2,1H3;2*1H3;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STFIYNYAZIBJNK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCS[Sn](C)(C)SCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56S2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052149 | |

| Record name | Bis(dodecylthio)dimethylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Stannane, bis(dodecylthio)dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

51287-84-4 | |

| Record name | Bis(dodecylthio)dimethylstannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51287-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, bis(dodecylthio)dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051287844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, bis(dodecylthio)dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(dodecylthio)dimethylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(dodecylthio)dimethylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.902 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Bis(dodecylthio)dimethylstannane from Dimethyltin Dichloride: A Technical Guide

Introduction

Bis(dodecylthio)dimethylstannane, an organotin compound with the chemical formula C₂₆H₅₆S₂Sn, is a significant reagent in organic synthesis and a subject of interest in materials science and biological research.[1] Identified by its IUPAC name bis(dodecylsulfanyl)-dimethylstannane and CAS number 51287-84-4, this compound is characterized by a central tin atom bonded to two methyl groups and two dodecylthio groups.[1] Its primary utility lies in the formation of carbon-sulfur bonds, a crucial transformation in various chemical processes.[2] This technical guide provides a comprehensive overview of the predominant synthesis method for this compound from dimethyltin dichloride, detailing the reaction mechanism, experimental protocols, and key parameters for researchers and professionals in drug development and chemical synthesis.

Primary Synthetic Route: Nucleophilic Substitution

The most common and efficient method for synthesizing this compound is through a stoichiometric nucleophilic substitution reaction.[1][3] This process involves the reaction of dimethyltin dichloride ((CH₃)₂SnCl₂) with two equivalents of dodecanethiol (C₁₂H₂₅SH).[1] The reaction is facilitated by the presence of a base, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct, thereby driving the reaction equilibrium towards the formation of the desired product.[3]

To prevent the oxidative side-reaction where thiols convert to disulfides, the synthesis must be conducted under an inert atmosphere, such as nitrogen or argon.[1][3] The choice of a non-polar organic solvent is crucial to ensure the solubility of the reactants, particularly due to the hydrophobic nature of the dodecyl groups.[3]

An alternative, though less frequently employed, method involves the use of Grignard reagents.[2][3] In this approach, a Grignard reagent derived from dodecanethiol, such as dodecylthio magnesium bromide (C₁₂H₂₅SMgBr), is prepared and subsequently reacted with dimethyltin dichloride.[3]

Reaction Workflow and Mechanism

The synthesis proceeds via the nucleophilic attack of the thiolate, formed in situ from dodecanethiol and a base, on the electrophilic tin center of dimethyltin dichloride. This results in the sequential displacement of the two chloride ligands.

References

Molecular weight and formula of "Bis(dodecylthio)dimethylstannane"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the organotin compound Bis(dodecylthio)dimethylstannane, including its chemical properties, synthesis, spectroscopic data, and potential applications. The information is intended for researchers in chemistry, materials science, and drug development.

Core Chemical and Physical Properties

This compound is an organotin compound characterized by a central tin atom bonded to two methyl groups and two dodecylthio groups.[1][2] Its long dodecyl chains give it a notable hydrophobic character.[1]

| Property | Value | Source |

| IUPAC Name | bis(dodecylsulfanyl)-dimethylstannane | [3][4][5] |

| Synonyms | Dimethylbis(dodecylthio)tin, Stannane, bis(dodecylthio)dimethyl- | [3][4][5] |

| CAS Number | 51287-84-4 | [2][3][4] |

| Molecular Formula | C26H56S2Sn | [3][4][5] |

| Molecular Weight | 551.6 g/mol | [2][3][4] |

| Physical Description | Liquid | [4] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key techniques for the structural elucidation and characterization of this compound.

| Spectroscopic Data | |

| ¹H NMR | The proton NMR spectrum shows characteristic signals for the methyl protons attached to the tin atom and the protons of the dodecylthio chains.[1] |

| ¹³C NMR | The carbon NMR spectrum provides signals corresponding to the methyl carbons and the carbons of the dodecyl chains. |

| ¹¹⁹Sn NMR | Tin-119 NMR is a powerful tool for directly probing the environment of the tin nucleus. |

| FTIR | Fourier-transform infrared spectroscopy reveals vibrational modes of the molecule, including the Sn-S and Sn-C bonds. |

Synthesis of this compound

The most common method for synthesizing this compound is through the nucleophilic substitution reaction of dimethyltin dichloride with dodecylthiol. This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. An alternative, though less common, approach involves the use of Grignard reagents.

General Experimental Protocol for Synthesis

The following is a generalized protocol for the synthesis of this compound based on the reaction of dimethyltin dichloride and dodecylthiol.

Materials:

-

Dimethyltin dichloride

-

Dodecylthiol

-

A suitable base (e.g., triethylamine, pyridine)

-

Anhydrous organic solvent (e.g., toluene, THF)

-

Inert gas (e.g., nitrogen, argon)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve dimethyltin dichloride in the anhydrous organic solvent.

-

Add the base to the solution.

-

Slowly add a stoichiometric amount of dodecylthiol to the reaction mixture.

-

The reaction is typically stirred at a controlled temperature to ensure completion.

-

Upon completion, the reaction mixture is worked up to remove the salt byproduct and the solvent. This may involve filtration and evaporation.

-

The crude product is then purified, for example, by vacuum distillation or column chromatography, to yield pure this compound.

Caption: A flowchart illustrating the general synthetic workflow for this compound.

Potential Applications

This compound has potential applications in several fields, primarily owing to the reactivity of its tin-sulfur bonds and its hydrophobic nature.

Catalysis in Polymerization

Organotin compounds, including dithiostannanes, are known to act as catalysts in various polymerization reactions.[2] The specific catalytic activity of this compound would depend on the particular polymerization process.

Antimicrobial Agent

Organotin compounds have been investigated for their antimicrobial properties.[6][7][8] The proposed mechanism of action involves the interaction of the tin atom with proteins and the disruption of biological membranes by the lipophilic alkyl groups.[3]

General Experimental Protocol for Antimicrobial Activity Testing (Disc Diffusion Method)

This protocol outlines a general procedure for evaluating the antimicrobial activity of this compound using the disc diffusion method, adapted from protocols for other organotin compounds.[6][7][8]

Materials:

-

This compound

-

Test microorganisms (e.g., bacteria, fungi)

-

Appropriate growth medium (e.g., Mueller-Hinton agar for bacteria)

-

Sterile filter paper discs

-

Positive and negative controls (e.g., a known antibiotic and the solvent used to dissolve the compound)

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Spread the inoculum evenly onto the surface of an agar plate.

-

Impregnate sterile filter paper discs with a known concentration of this compound.

-

Place the impregnated discs, along with control discs, onto the inoculated agar plate.

-

Incubate the plates under appropriate conditions for the test microorganism.

-

Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

References

- 1. Buy this compound | 51287-84-4 [smolecule.com]

- 2. This compound | 51287-84-4 | Benchchem [benchchem.com]

- 3. Buy this compound (EVT-385129) | 51287-84-4 [evitachem.com]

- 4. This compound | C26H56S2Sn | CID 9576105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. scialert.net [scialert.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of Bis(dodecylthio)dimethylstannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dodecylthio)dimethylstannane is an organotin compound characterized by a central tin atom bonded to two methyl groups and two dodecylthio (-S-(CH₂)₁₁CH₃) groups.[1] Its unique structure, featuring long lipophilic alkyl chains, imparts specific solubility and stability characteristics that are crucial for its application in various fields, including organic synthesis and materials science. This technical guide provides a comprehensive overview of the current knowledge regarding the solubility and stability of this compound, presenting available data, detailed experimental protocols for its assessment, and visualizations of its chemical behavior.

Chemical and Physical Properties

A summary of the key identification and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 51287-84-4 | [1] |

| Molecular Formula | C₂₆H₅₆S₂Sn | [1] |

| Molecular Weight | 551.6 g/mol | [1] |

| Physical Description | Liquid | [1] |

Solubility Profile

The solubility of this compound is largely dictated by its molecular structure. The two long dodecyl chains create a significant nonpolar character, making the compound highly soluble in organic solvents while having limited to no solubility in aqueous solutions.

Qualitative Solubility Data

| Solvent Type | Solubility | Rationale | References |

| Organic Solvents | Soluble | The lipophilic dodecyl groups promote dissolution in nonpolar and some polar organic solvents. | [2] |

| Water | Insoluble / Limited Solubility | The hydrophobic nature of the long alkyl chains prevents significant interaction with water molecules. | [2] |

Experimental Protocol for Determining Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for quantitatively determining the solubility of this compound in a given solvent.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent of interest (e.g., ethanol, toluene, hexane)

-

Analytical balance

-

Thermostatic shaker bath

-

Centrifuge

-

Volumetric flasks

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., GC-MS, HPLC)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The excess solid should be clearly visible.

-

Equilibration: Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the solution to stand undisturbed at the same temperature for at least 24 hours to allow undissolved solid to settle. Alternatively, centrifuge the sample to facilitate phase separation.

-

Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter to remove any remaining particulate matter.

-

Dilution: Dilute the filtered sample with a known volume of the solvent to a concentration suitable for the chosen analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-MS) to determine the concentration of this compound.

-

Calculation: Calculate the solubility in units such as g/L or mol/L based on the measured concentration and the dilution factor.

Stability Profile

This compound is generally stable under normal storage conditions but is susceptible to degradation under specific environmental stresses.

Summary of Stability Characteristics

| Stability Factor | Observation | References |

| General Conditions | Stable under normal, controlled laboratory conditions. | [2] |

| Oxidation | Sensitive to oxidation. The sulfur atoms can be oxidized to form sulfoxides or sulfones. | [2] |

| Moisture/Hydrolysis | Reacts slowly with moisture in the air and water. | [2] |

| Light | Direct sunlight can cause slow degradation. | [2] |

| Thermal | Elevated temperatures can lead to decomposition. | [2] |

| Incompatible Materials | Bases and reducing agents can promote degradation. | [2] |

Degradation Pathways

The primary modes of degradation for this compound involve oxidation of the sulfur atoms and hydrolysis of the tin-sulfur bond.

Caption: Oxidation pathway of this compound.

References

An In-depth Technical Guide to Bis(dodecylsulfanyl)-dimethylstannane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(dodecylsulfanyl)-dimethylstannane, an organotin compound with the IUPAC name bis(dodecylsulfanyl)-dimethylstannane, is a versatile chemical with applications in polymer stabilization, catalysis, and potentially in antimicrobial research. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and a summary of its toxicological profile. The information is presented to be a valuable resource for researchers and professionals in chemistry and drug development.

Chemical and Physical Properties

Table 1: Physicochemical Properties of Bis(dodecylsulfanyl)-dimethylstannane

| Property | Value | Source |

| IUPAC Name | bis(dodecylsulfanyl)-dimethylstannane | [3][4][5] |

| Synonyms | Dimethylbis(dodecylthio)tin, Dimethyltin bis(dodecylmercaptide) | [3][4][5] |

| CAS Number | 51287-84-4 | [3][4][5] |

| Molecular Formula | C26H56S2Sn | [3][4][5] |

| Molecular Weight | 551.6 g/mol | [3][4][5] |

| Physical State | Liquid | [1] |

| Solubility | Soluble in organic solvents; limited solubility in water. | [3] |

Table 2: Spectroscopic Data (Predicted and General Ranges)

| Technique | Data | Source |

| ¹H NMR | The tin-bound methyl groups are expected as a singlet around 0.8-1.2 ppm, potentially with ¹¹⁹Sn satellites. The α-methylene protons (SCH₂) of the dodecylthio chains are expected to resonate around 2.4-2.8 ppm as a triplet. | [6] |

| ¹³C NMR | No specific data available. | |

| ¹¹⁹Sn NMR | The chemical shift is typically in the range of +50 to +150 ppm relative to tetramethyltin for similar dimethyltin compounds. | [7] |

Experimental Protocols

Synthesis of Bis(dodecylsulfanyl)-dimethylstannane

The most common method for the synthesis of bis(dodecylsulfanyl)-dimethylstannane is the reaction of dimethyltin dichloride with dodecanethiol in the presence of a base to neutralize the hydrochloric acid byproduct.[8]

Experimental Workflow: Synthesis

Caption: Workflow for the synthesis of bis(dodecylsulfanyl)-dimethylstannane.

Detailed Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dimethyltin dichloride (1 eq) in anhydrous toluene.

-

Addition of Reactants: To the stirred solution, add triethylamine (2.2 eq). Subsequently, add dodecanethiol (2 eq) dropwise via the dropping funnel at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, filter the mixture to remove the precipitated triethylamine hydrochloride. Wash the filtrate with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure bis(dodecylsulfanyl)-dimethylstannane.

Application as a PVC Heat Stabilizer

Organotin compounds are effective heat stabilizers for polyvinyl chloride (PVC), preventing its thermal degradation during processing.[2][9][10]

Experimental Workflow: PVC Stabilization Testing

Caption: Workflow for evaluating the performance of bis(dodecylsulfanyl)-dimethylstannane as a PVC stabilizer.

Detailed Protocol:

-

Compounding: Prepare a PVC formulation by mixing PVC resin, a plasticizer (e.g., dioctyl phthalate), and bis(dodecylsulfanyl)-dimethylstannane (typically 0.5-2.0 phr - parts per hundred resin) on a two-roll mill at a temperature of 160-170 °C until a homogeneous sheet is formed.

-

Static Thermal Stability:

-

Cut the PVC sheet into small samples.

-

Place the samples in an oven at 180 °C.

-

At regular intervals (e.g., every 10 minutes), remove a sample and measure its yellowness index using a colorimeter.

-

The time taken for a significant increase in the yellowness index indicates the static stability time.

-

-

Dynamic Thermal Stability:

-

Use a torque rheometer to simulate processing conditions.

-

Charge the PVC compound into the mixing chamber of the rheometer at a set temperature (e.g., 190 °C) and rotor speed.

-

Record the torque as a function of time. The time at which a sharp increase in torque is observed (due to crosslinking upon degradation) is the dynamic stability time.

-

Application as a Catalyst in Polyurethane Formation

Organotin compounds are widely used as catalysts in the formation of polyurethanes from isocyanates and polyols.[11][12][13][14]

Catalytic Cycle: Polyurethane Formation

Caption: Proposed catalytic cycle for polyurethane formation using an organotin catalyst.

Detailed Protocol for Kinetic Study:

-

Reaction Setup: In a thermostated reactor equipped with a mechanical stirrer and a means for sampling, mix a diisocyanate (e.g., toluene diisocyanate) and a polyol (e.g., polypropylene glycol) in a suitable solvent (e.g., toluene).

-

Catalyst Addition: Add a known concentration of bis(dodecylsulfanyl)-dimethylstannane to the reaction mixture.

-

Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding an excess of a primary amine like dibutylamine).

-

Analysis: Determine the concentration of the unreacted isocyanate in the quenched aliquots by titration or spectroscopic methods (e.g., FT-IR by monitoring the disappearance of the NCO band around 2270 cm⁻¹).

-

Kinetic Analysis: Plot the concentration of the isocyanate versus time to determine the reaction rate and the catalytic activity.

Toxicological Profile

The toxicity of organotin compounds varies significantly with the number and nature of the organic substituents. For dimethyltin compounds, some toxicity data is available for related substances.

Table 3: Acute Toxicity Data for Related Dimethyltin Compounds

| Compound | Test Animal | Route | LD50/LC50 | Source |

| Dimethyltin bis(dodecylmercaptide) | Rat | Oral | 8500 mg/kg bw | |

| Dimethyltin bis(dodecylmercaptide) | Rat | Inhalation | 3.3 mg/L | |

| Dimethyltin bis(2-ethylhexyl thioglycolate) | Rat | Oral | 1000-1735 mg/kg bw | [15] |

Based on the available data for dimethyltin bis(dodecylmercaptide), bis(dodecylsulfanyl)-dimethylstannane is expected to have low acute oral toxicity but moderate acute inhalation toxicity.

Antimicrobial Potential

Organotin compounds, in general, have been investigated for their antimicrobial properties.[7][16][17][18] The biological activity is influenced by the nature of the organic groups attached to the tin atom. While specific data for bis(dodecylsulfanyl)-dimethylstannane is lacking, its structural similarity to other biologically active organotin thiolates suggests it may exhibit some antimicrobial efficacy. Further research is needed to determine its specific activity against various microorganisms.

Proposed Mechanism of Antimicrobial Action

The antimicrobial action of organotin compounds is often attributed to their interaction with cellular components, particularly proteins and enzymes containing thiol groups. The tin atom can coordinate with these functional groups, leading to inhibition of essential metabolic pathways and disruption of cellular function. The lipophilic nature of the dodecyl chains in bis(dodecylsulfanyl)-dimethylstannane may facilitate its transport across microbial cell membranes.

Experimental Protocol for Antimicrobial Susceptibility Testing (General):

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Perform serial dilutions of bis(dodecylsulfanyl)-dimethylstannane in a microtiter plate.

-

Inoculate each well with the standardized microbial suspension.

-

Incubate the plate under appropriate conditions.

-

The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

-

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination:

-

Subculture the contents of the wells from the MIC assay that show no visible growth onto an agar plate.

-

Incubate the plates.

-

The MBC/MFC is the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable microorganisms.

-

Conclusion

Bis(dodecylsulfanyl)-dimethylstannane is a valuable organotin compound with established applications as a PVC heat stabilizer and a catalyst for polyurethane formation. While there are gaps in the publicly available quantitative data for some of its properties, this guide provides a comprehensive overview based on existing literature and data from structurally related compounds. The detailed experimental protocols offer a starting point for researchers interested in synthesizing and utilizing this compound. Further investigation into its antimicrobial potential could reveal new applications in the field of drug development. As with all organotin compounds, appropriate safety precautions should be taken during handling and use.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, characterization and biological activities of organotin(iv) complexes with 2-thioazoline-2-thiol [inis.iaea.org]

- 4. Buy Bis(dodecylthio)dimethylstannane (EVT-385129) | 51287-84-4 [evitachem.com]

- 5. This compound | C26H56S2Sn | CID 9576105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound | 51287-84-4 [smolecule.com]

- 7. Organotin(IV) Dithiocarbamate Complexes: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Three New di-n-butyl [bis (alkyl-aminopropionic acid)]tin (IV) [scielo.org.mx]

- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 10. researchgate.net [researchgate.net]

- 11. next generation amine tin catalyst for high resilience soft foam applications-Organotin Catalyst Suppliers & Manufacturing [sn-tin.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Classification of polyurethane catalysts and selection of catalysts for different polyurethane products - Knowledge - Green View Technology and Development Co., Ltd [gvchem.com]

- 14. researchgate.net [researchgate.net]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. researchgate.net [researchgate.net]

- 17. Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

A Technical Guide to the Safe Handling of Bis(dodecylthio)dimethylstannane

Introduction

Bis(dodecylthio)dimethylstannane (CAS No. 51287-84-4) is an organotin compound primarily utilized as a chemical intermediate in various industrial applications.[1][2] Belonging to the organotin family, this substance necessitates stringent safety protocols due to its potential health and environmental hazards.[1][2] This guide is intended for researchers, scientists, and drug development professionals, providing comprehensive safety information, handling procedures, and emergency response protocols based on available technical data.

Section 1: Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). The primary hazards include acute oral toxicity, skin and eye irritation, skin sensitization, and potential for organ damage through prolonged or repeated exposure.[2][3][4] It is also recognized as being harmful to aquatic life with long-lasting effects.[5][6]

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | 3 / 4 | H301: Toxic if swallowed / H302: Harmful if swallowed[2][5] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Irritation | 2 / 2A | H319: Causes serious eye irritation[2][3] |

| Skin Sensitization | 1 / 1A | H317: May cause an allergic skin reaction[3][4][5] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer[3][7] |

| Reproductive Toxicity | 2 | H361d: Suspected of damaging the unborn child[7] |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (Kidneys, Respiratory Tract) through prolonged or repeated exposure[3][4][7] |

| Hazardous to the Aquatic Environment, Long-Term | 3 / 1 | H412: Harmful to aquatic life with long lasting effects / H410: Very toxic to aquatic life with long lasting effects[5][7] |

The signal word associated with this chemical can be "Danger" or "Warning" depending on the concentration and classification.[2][4][5] Appropriate hazard pictograms include the skull and crossbones (GHS06), exclamation mark (GHS07), and health hazard (GHS08).[2]

Section 2: Toxicological Properties

The toxicity of this compound has been evaluated through various studies. The data highlights significant acute oral toxicity and potential for adverse effects on aquatic life. It is important to note the variability in reported oral LD50 values, which may be due to different study conditions or purities of the test substance.

Table 2: Summary of Acute Toxicity Data

| Test | Species | Route | Value | Reference |

|---|---|---|---|---|

| LD50 | Rat | Oral | 1150 mg/kg | [4] |

| LD50 | Rat | Oral | 849 mg/kg | [8] |

| LD50 | Rat | Oral | 12360 mg/kg | [7] |

| LD50 | Rat | Dermal | > 2000 mg/kg | [8] |

| LD50 | Rabbit | Dermal | 5150 mg/kg | [7] |

| EC50 (48h) | Daphnia magna | Aquatic | 32 mg/L | [8][9] |

| NOEC (48h) | Daphnia | Aquatic | 10 mg/L | [8] |

| EC50 (72h) | Algae | Aquatic | 270 mg/L | [8] |

| NOEC (72h) | Algae | Aquatic | 10 mg/L |[8] |

LD50: Lethal Dose, 50%; EC50: Effective Concentration, 50%; NOEC: No Observed Effect Concentration.

Section 3: Experimental Protocols

The toxicological data presented are derived from standardized testing guidelines. While specific study reports are not publicly available, the methodologies follow established protocols.

-

Acute Oral Toxicity (OECD Guideline 401): This test, cited for determining the oral LD50 in rats, involves the administration of the substance in graduated doses to several groups of experimental animals.[4] The protocol includes:

-

Animal Selection: Healthy, young adult rats of a single strain are chosen and acclimated.

-

Dose Administration: The test substance is administered by gavage in a single dose. Animals are typically fasted before dosing.

-

Observation: Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days. Observations are made frequently on the day of dosing and at least daily thereafter.

-

Data Analysis: The LD50 value is calculated from the number of animal deaths that occur during the observation period. A full necropsy of all animals is performed at the end of the study.

-

-

Acute Aquatic Toxicity (e.g., OECD Guideline 202): The EC50 value for Daphnia magna was determined using a protocol consistent with OECD 202.[9]

-

Test Organism: Young daphnids (Daphnia magna), aged less than 24 hours, are used.

-

Exposure: The daphnids are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.

-

Endpoint: The primary endpoint is immobilization. The concentration that immobilizes 50% of the daphnids (EC50) is determined.

-

Section 4: Safe Handling and Storage

Strict adherence to handling and storage protocols is essential to minimize risk.

Handling:

-

Use only with adequate ventilation, such as in a chemical fume hood.[1][3]

-

Avoid all contact with skin and eyes and do not breathe vapor or mist.[1][2]

-

Wear appropriate personal protective equipment (see Section 5).[4][5]

-

Wash hands and other exposed areas thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1][2]

-

Do not eat, drink, or smoke in areas where the chemical is handled.[4][5]

Storage:

-

Keep the container tightly closed and store locked up, out of reach of children.[1][2][10]

-

Protect from direct sunlight and store away from heat.[1][2][4]

-

Incompatible Materials: Avoid contact with bases, reducing agents, strong acids, amines, and isocyanates.[1][2][7][10]

Section 5: Exposure Controls and Personal Protective Equipment (PPE)

A combination of engineering controls and personal protective equipment is required to ensure safety. The hierarchy of controls should always be followed, prioritizing engineering solutions over personal protection.

Caption: Hierarchy of controls for minimizing exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Reference |

|---|---|---|

| Engineering Controls | Handle in an enclosing hood with exhaust ventilation. Ensure safety showers and emergency eyewash fountains are readily available. | [1][2] |

| Eye/Face Protection | Chemical safety goggles or tightly fitting safety glasses. Contact lenses should not be worn. | [1][2][5] |

| Skin Protection | Neoprene or nitrile rubber gloves. Wear suitable protective clothing (e.g., lab coat, impervious apron) to prevent skin contact. | [1][2] |

| Respiratory Protection | Not typically required if engineering controls are adequate. If vapors or mists may be generated, use a NIOSH-certified combination organic vapor/acid gas respirator. For spraying applications, a positive-pressure air-supplied respirator is required. |[1][2][11] |

Section 6: First Aid and Emergency Procedures

Immediate action is critical in the event of exposure or a spill.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, qualified personnel should administer oxygen. If breathing has stopped, provide artificial respiration (use a pocket mask or other barrier device). Seek immediate medical attention.[3][10]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[1][3] A polyglycol-based skin cleanser or corn oil may be more effective than soap and water.[3] Seek medical attention if skin irritation or a rash develops.[1][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1][2] Continue rinsing. Seek immediate medical attention, preferably from an ophthalmologist.[4][7]

-

Ingestion: Rinse mouth thoroughly with water.[4][5] Do NOT induce vomiting. Immediately call a poison center or doctor for treatment advice.[1][2] Never give anything by mouth to an unconscious person.[1][2]

Spill and Release Procedures:

-

Isolate and Ventilate: Evacuate unnecessary personnel and isolate the spill area.[2][3] Ensure the area is well-ventilated.

-

Use PPE: Cleanup crew must wear appropriate personal protective equipment as described in Section 5.[1][2]

-

Containment: Prevent the spill from entering sewers, waterways, or soil by using dikes or absorbent materials like sand, earth, or sawdust.[1][2][9]

-

Cleanup: Absorb the spill with an inert material and collect it into a suitable, properly labeled container for disposal.[1][9]

-

Decontamination: Wash the spill site with water after material pickup is complete.[9][10]

-

Disposal: Dispose of waste materials at an approved waste disposal facility in accordance with local, state, and federal regulations.[4][5]

Caption: Decision-making workflow for an exposure event.

Section 7: Physical and Chemical Properties

Table 4: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C26H56S2Sn | [2] |

| Molecular Weight | 551.6 g/mol | [6] |

| CAS Number | 51287-84-4 | [4][5] |

| Physical State | Liquid | [2][6] |

| Appearance | Clear, hazy liquid | [4] |

| pH | 8.8 | [4] |

| Chemical Family | Organotin |[1][2] |

References

- 1. s3.amazonaws.com [s3.amazonaws.com]

- 2. gelest.com [gelest.com]

- 3. abbuildingproducts.co.uk [abbuildingproducts.co.uk]

- 4. swdurethane.com [swdurethane.com]

- 5. echemi.com [echemi.com]

- 6. This compound | C26H56S2Sn | CID 9576105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. roesler-tyres.com [roesler-tyres.com]

- 8. cdnmedia.mapei.com [cdnmedia.mapei.com]

- 9. assets.unilogcorp.com [assets.unilogcorp.com]

- 10. trufast.com [trufast.com]

- 11. ateccoatings.com [ateccoatings.com]

Physical state and appearance of "Bis(dodecylthio)dimethylstannane"

An In-depth Technical Guide to the Physical State and Appearance of Bis(dodecylthio)dimethylstannane

Introduction

This compound (CAS No. 51287-84-4) is an organotin compound characterized by a central tin atom bonded to two methyl groups and two dodecylthio groups.[1] As a member of the dithiostannane subclass, its chemistry is largely defined by the reactive tin-sulfur (Sn-S) bonds.[2] This compound serves as a versatile reagent and precursor in organic synthesis, particularly for creating carbon-sulfur bonds, and is utilized in materials science.[2][3] Its long dodecyl chains impart a significant hydrophobic character, influencing its physical properties and solubility.[1]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, details standard experimental methodologies for their determination, and illustrates its primary synthesis pathway. The information is intended for researchers, chemists, and professionals in drug development and materials science.

Physical and Chemical Properties

The physical state of this compound is a clear, straw-colored, viscous liquid with a characteristic sulfurous odor.[4] It is stable under normal conditions but should be stored away from heat, direct sunlight, and bases.[4]

Data Summary

The key physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | bis(dodecylsulfanyl)-dimethylstannane | [1][3] |

| CAS Number | 51287-84-4 | [1][3][5] |

| Molecular Formula | C₂₆H₅₆S₂Sn | [1][3][5] |

| Molecular Weight | 551.6 g/mol | [1][3][5] |

| Physical State | Liquid | [4][5] |

| Appearance | Clear, straw-colored liquid | [4] |

| Odor | Characteristic of a sulfur compound | [4] |

| Boiling Point | 275.3°C at 760 mmHg | |

| Flash Point | 87.8°C (Closed Cup) | |

| Solubility | Limited solubility in water; Soluble in organic solvents | [3][6] |

Experimental Protocols

This section details the standard methodologies for determining the key physical properties of liquid chemical compounds like this compound.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small liquid sample.[7]

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8] In this method, a sample is heated until it boils, and the temperature at which the liquid re-enters a capillary tube upon cooling corresponds to its boiling point.[7]

-

Methodology:

-

A few milliliters of the sample are placed into a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample tube.

-

The assembly is attached to a thermometer and placed in a Thiele tube filled with a heating oil (e.g., mineral oil).[7]

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[8]

-

Heating continues until a rapid and continuous stream of bubbles emerges from the inverted capillary tube.

-

The heat source is then removed. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[8]

-

Flash Point Determination (Pensky-Martens Closed-Cup Method)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.[9] The Pensky-Martens closed-cup test is a standard method for determining the flash point of various liquids.[9][10]

-

Principle: The method involves heating a liquid sample in a closed cup and introducing an ignition source periodically. The temperature at which a flash is observed is the flash point.[10] Closed-cup methods are generally preferred for providing more conservative (lower) and precise results.[11]

-

Methodology (ASTM D93):

-

The sample (approximately 75 mL) is placed into the test cup of the Pensky-Martens apparatus.[9]

-

The lid is secured, and the sample is heated at a slow, constant rate while being continuously stirred.[9][10]

-

At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.[10]

-

The test is repeated until a distinct flash is observed inside the cup.

-

The temperature at which the flash occurs is recorded as the flash point of the substance.[10]

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is a traditional and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[12]

-

Principle: An excess amount of the solute is agitated in a solvent for an extended period until equilibrium is reached. The concentration of the dissolved solute in the resulting saturated solution is then measured.[12]

-

Methodology:

-

An excess amount of this compound is added to a flask containing a known volume of the solvent (e.g., water, or an organic solvent like ethanol).

-

The flask is sealed and placed in a shaker or agitator within a constant temperature bath (e.g., 25°C) to facilitate the dissolution process and reach equilibrium. This typically requires shaking for 24 to 72 hours.[12]

-

After equilibration, the mixture is allowed to stand, permitting the undissolved solid to settle.

-

A sample of the supernatant (the saturated solution) is carefully withdrawn, often using a syringe fitted with a filter to remove any suspended particles.

-

The concentration of the dissolved compound in the filtered sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).[13] This concentration represents the solubility of the compound at that temperature.

-

Synthesis Pathway

The most common synthetic route to this compound is through a nucleophilic substitution reaction.[2][3] This involves reacting dimethyltin dichloride with two equivalents of dodecylthiol.[3] The reaction is typically performed in the presence of a base, such as triethylamine, which acts as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][3] The process is conducted under an inert atmosphere to prevent the oxidation of the thiol.[1]

References

- 1. Buy this compound | 51287-84-4 [smolecule.com]

- 2. This compound | 51287-84-4 | Benchchem [benchchem.com]

- 3. Buy this compound (EVT-385129) | 51287-84-4 [evitachem.com]

- 4. gelest.com [gelest.com]

- 5. This compound | C26H56S2Sn | CID 9576105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. publisher.uthm.edu.my [publisher.uthm.edu.my]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]

- 10. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 11. scimed.co.uk [scimed.co.uk]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes: Bis(dodecylthio)dimethylstannane as a High-Efficiency Heat Stabilizer for Polyvinyl Chloride (PVC)

Introduction

Bis(dodecylthio)dimethylstannane is an organotin mercaptide compound that serves as a highly effective heat stabilizer for polyvinyl chloride (PVC). Organotin stabilizers are crucial additives for PVC processing, preventing thermal degradation at the high temperatures required for extrusion, injection molding, and other shaping techniques. The primary function of this compound is to inhibit the autocatalytic dehydrochlorination of PVC, a process that leads to discoloration, embrittlement, and the loss of mechanical properties. These application notes provide an overview of its function, performance characteristics, and recommended testing protocols for researchers and formulation scientists in the field of polymer science and drug development, where PVC is often used for packaging and device components.

Mechanism of Action

The thermal stabilization of PVC by this compound proceeds through a multifaceted mechanism. The sulfur-containing ligands play a critical role in the stabilization process. They can replace the labile allylic chlorine atoms in the PVC structure, which are the primary initiation sites for thermal degradation. Additionally, the stabilizer can react with and neutralize hydrogen chloride (HCl) as it is released from the polymer matrix, preventing HCl from catalyzing further degradation. This dual action significantly enhances the thermal stability of the PVC formulation.

Core Functions of Organotin Stabilizers in PVC:

-

Substitution of Labile Chlorine Atoms: The mercaptide groups from the stabilizer replace unstable chlorine atoms on the PVC backbone, forming more stable thioether linkages.

-

HCl Scavenging: The organotin compound reacts with and neutralizes hydrogen chloride, a byproduct of PVC degradation that acts as a catalyst for further decomposition.

-

Peroxide Decomposition: Organotin compounds can also aid in the decomposition of peroxides, which can form during processing and contribute to degradation.

-

Diels-Alder Addition: Some organotin stabilizers can react with the conjugated polyene sequences that cause discoloration, thereby improving the color stability of the final product.

The general stabilization mechanism involving an organotin mercaptide like this compound is illustrated in the following diagram.

Caption: PVC Degradation and Stabilization Pathway.

Performance Characteristics

The effectiveness of this compound as a heat stabilizer can be quantified through various analytical techniques. The following tables summarize typical data obtained from such evaluations.

Table 1: Static Thermal Stability by Congo Red Test

The Congo Red test measures the time required for a heated PVC sample to release a sufficient amount of HCl to change the color of a pH-indicator paper.

| Formulation | Stabilizer Concentration (phr*) | Temperature (°C) | Stability Time (minutes) |

| Control (Unstabilized PVC) | 0.0 | 180 | 5 |

| PVC + Stabilizer A | 1.5 | 180 | 25 |

| PVC + Stabilizer B | 1.5 | 180 | 32 |

| PVC + this compound | 1.5 | 180 | 45 |

*phr: parts per hundred parts of resin

Table 2: Dynamic Thermal Stability by Torque Rheometry

A torque rheometer measures the torque required to process a polymer melt, providing information about its stability over time at a set temperature and shear rate.

| Formulation | Stabilizer Concentration (phr) | Temperature (°C) | Stability Time (minutes) |

| Control (Unstabilized PVC) | 0.0 | 190 | 3 |

| PVC + Stabilizer A | 1.5 | 190 | 12 |

| PVC + Stabilizer B | 1.5 | 190 | 18 |

| PVC + this compound | 1.5 | 190 | 28 |

Table 3: Color Stability Evaluation (Oven Aging)

Color stability is assessed by observing the change in color of PVC samples aged in an oven at a specific temperature over time. The Yellowness Index (YI) is a common metric.

| Formulation | Stabilizer Concentration (phr) | Aging Time at 180°C (minutes) | Yellowness Index (YI) |

| PVC + this compound | 1.5 | 0 | 2.5 |

| 15 | 5.1 | ||

| 30 | 8.9 | ||

| 60 | 15.3 | ||

| Control (Unstabilized PVC) | 0.0 | 0 | 3.0 |

| 15 | 25.8 | ||

| 30 | 55.2 | ||

| 60 | >100 (Black) |

Experimental Protocols

Detailed methodologies for evaluating the performance of this compound as a PVC heat stabilizer are provided below.

Protocol 1: Static Thermal Stability - Congo Red Test

Objective: To determine the static heat stability time of PVC formulations.

Apparatus:

-

Thermostatically controlled heating block or oil bath

-

Test tubes

-

Congo Red indicator paper

-

Timer

Procedure:

-

Sample Preparation: Prepare a PVC formulation by mixing PVC resin with the stabilizer (e.g., 1.5 phr of this compound) and other additives on a two-roll mill.

-

Test Specimen: Place a 2.0 g sample of the milled PVC sheet into a clean, dry test tube.

-

Indicator Paper: Moisten a strip of Congo Red paper with glycerol and place it in the upper part of the test tube, ensuring it does not touch the sample.

-

Heating: Place the test tube in the heating block preheated to the test temperature (e.g., 180°C).

-

Observation: Start the timer. The stability time is the time elapsed until the Congo Red paper turns from red to blue, indicating the evolution of HCl.

Protocol 2: Dynamic Thermal Stability - Torque Rheometry

Objective: To evaluate the thermal stability of PVC under dynamic processing conditions.

Apparatus:

-

Torque rheometer with a heated mixing chamber (e.g., Haake PolyLab QC)

-

Roller-type mixing blades

Procedure:

-

Instrument Setup: Set the mixing chamber temperature (e.g., 190°C) and rotor speed (e.g., 60 rpm).

-

Sample Loading: Load a pre-weighed amount of the PVC formulation (e.g., 60 g) into the preheated mixing chamber.

-

Data Acquisition: Start the rheometer and record the torque as a function of time.

-

Analysis: The stability time is typically defined as the time from the initial loading to the point of a sharp increase in torque, which indicates cross-linking and degradation of the polymer.

Protocol 3: Color Stability - Oven Aging Test

Objective: To assess the long-term color stability of PVC samples.

Apparatus:

-

Forced air circulating oven

-

Colorimeter or spectrophotometer

-

Milled PVC sheets (as prepared in Protocol 1)

Procedure:

-

Sample Preparation: Cut uniform small samples from the milled PVC sheets.

-

Initial Measurement: Measure the initial color (e.g., CIE Lab* values and Yellowness Index) of the unaged samples using a colorimeter.

-

Aging: Place the samples on a non-reactive tray in the oven at the test temperature (e.g., 180°C).

-

Time-Point Analysis: Remove samples at predetermined time intervals (e.g., 15, 30, 60, 90 minutes).

-

Color Measurement: Allow the samples to cool to room temperature and measure their color.

-

Data Reporting: Report the change in color values (e.g., ΔE*) or the Yellowness Index as a function of aging time.

The workflow for evaluating a novel PVC heat stabilizer is outlined in the diagram below.

Caption: Experimental Workflow for PVC Stabilizer Evaluation.

Application Notes and Protocols: "Bis(dodecylthio)dimethylstannane" in the Formation of Coordination Polymers

Introduction

Bis(dodecylthio)dimethylstannane is an organotin compound with the chemical formula C₂₆H₅₆S₂Sn.[1] It is characterized by a central tin atom bonded to two methyl groups and two dodecylthio groups.[1] While this compound has applications as a polymer additive and in organic synthesis, its role in the formation of coordination polymers is an emerging area of interest.[1][2] The presence of sulfur atoms in the dodecylthio groups provides potential donor sites for coordination with metal centers, suggesting its utility as a ligand or precursor in the synthesis of novel coordination polymers with unique material properties.[1][2]

Coordination polymers are multi-dimensional structures composed of metal ions or clusters linked by organic ligands. The properties of these materials can be tuned by varying the metal centers and the organic linkers. Organotin compounds, in general, are known to form diverse coordination polymers.[1] Specifically, this compound is noted for its potential to act as a thioether ligand in the construction of polymeric networks.[2]

Theoretical Application in Coordination Polymer Synthesis

The fundamental principle behind using this compound in coordination polymer synthesis lies in the coordinative ability of its sulfur atoms. These sulfur atoms can act as Lewis bases, donating electron pairs to suitable metal centers (Lewis acids) to form coordination bonds. The long dodecyl chains contribute to the lipophilic nature of the molecule, which could influence the solubility of the resulting polymers in nonpolar solvents and affect their solid-state packing.[2]

It has been suggested that reactions of this compound with ligands such as pyridine dicarboxylic acids could lead to the formation of one-dimensional (1D) or two-dimensional (2D) coordination polymers.[2] The geometry of the resulting polymer would be dependent on the coordination preferences of the metal center and the geometry of the co-ligand.[2] In such structures, the tin center might adopt a distorted octahedral geometry when bonded to nitrogen donors from the pyridine derivatives, with the thioether sulfur atoms occupying axial positions.[2]

Note on Available Data: As of late 2025, detailed peer-reviewed research articles outlining specific experimental protocols and quantitative data for the synthesis of coordination polymers using this compound are limited. The following protocols are based on general principles of coordination polymer synthesis and the suggested reactivity of this specific precursor. Researchers should treat these as foundational guidelines to be optimized for their specific systems.

Hypothetical Experimental Protocols

Protocol 1: General Synthesis of a 1D Organotin-based Coordination Polymer

This protocol outlines a general procedure for the synthesis of a one-dimensional coordination polymer using this compound as a bridging ligand with a metal salt.

Materials:

-

This compound (C₂₆H₅₆S₂Sn)

-

A suitable metal salt (e.g., Silver Nitrate - AgNO₃, Cadmium Nitrate - Cd(NO₃)₂)

-

Solvent system (e.g., Methanol/Acetonitrile mixture)

-

Schlenk flask and standard Schlenk line equipment

-

Magnetic stirrer and stir bar

-

Crystallization dishes

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 1 equivalent of this compound in a minimal amount of the chosen solvent (e.g., 10 mL of acetonitrile).

-

In a separate flask, dissolve 1 equivalent of the metal salt (e.g., AgNO₃) in the same solvent system (e.g., 10 mL of methanol).

-

Slowly add the metal salt solution to the solution of this compound dropwise with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 2-4 hours.

-

After stirring, filter the solution to remove any immediate precipitate.

-

Set up the filtrate for slow evaporation in a loosely capped vial or by layering with a less polar solvent to promote the growth of single crystals suitable for X-ray diffraction.

-

Collect the resulting crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Characterize the product using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, and elemental analysis.

Protocol 2: Synthesis of a Mixed-Ligand Coordination Polymer

This protocol describes a hypothetical synthesis involving this compound and a rigid co-ligand like a pyridine dicarboxylic acid to form a more complex polymeric structure.

Materials:

-

This compound (C₂₆H₅₆S₂Sn)

-

A pyridine dicarboxylic acid (e.g., 2,5-pyridinedicarboxylic acid)

-

A suitable metal salt (e.g., Zinc Acetate - Zn(OAc)₂)

-

Solvent (e.g., Dimethylformamide - DMF)

-

Teflon-lined autoclave

Procedure:

-

In a glass vial, combine this compound (1 equivalent), the pyridine dicarboxylic acid (1 equivalent), and the metal salt (1 equivalent).

-

Add the solvent (e.g., 5 mL of DMF) to the vial and briefly sonicate to ensure a homogeneous mixture.

-

Seal the vial in a Teflon-lined autoclave.

-

Heat the autoclave in an oven at a controlled temperature (e.g., 80-120 °C) for 24-72 hours (solvothermal synthesis).

-

After the reaction period, allow the autoclave to cool slowly to room temperature.

-

Isolate the crystalline product by filtration, wash with fresh solvent, and dry.

-

Characterize the resulting material using appropriate analytical techniques to determine its structure and properties.

Data Presentation

Currently, there is no specific quantitative data from published experiments to present in tabular format. Should experimental data become available, it would be structured as follows:

Table 1: Hypothetical Crystallographic Data for a Coordination Polymer Derived from this compound

| Parameter | Value |

|---|---|

| Chemical Formula | [M(C₂₆H₅₆S₂Sn)(L)]n |

| Formula Weight | To be determined |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | 90 |

| β (°) | To be determined |

| γ (°) | 90 |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| R-factor | To be determined |

Table 2: Hypothetical Thermal Stability Data

| Compound Name | Decomposition Temperature (°C) (TGA) |

|---|---|

| Polymer 1 | To be determined |

| Polymer 2 | To be determined |

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of coordination polymers using this compound.

Caption: General workflow for the synthesis and characterization of coordination polymers.

Caption: Proposed coordination scheme of this compound with a metal center.

References

Application Notes and Protocols for the ¹¹⁹Sn NMR Spectroscopic Analysis of Bis(dodecylthio)dimethylstannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dodecylthio)dimethylstannane, an organotin compound, finds applications in various chemical syntheses and material science. Its efficacy and reactivity are intrinsically linked to its molecular structure and purity. ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the characterization of organotin compounds, providing direct insight into the electronic environment of the tin atom. This document provides detailed application notes and protocols for the use of ¹¹⁹Sn NMR in the study of this compound.

Principles of ¹¹⁹Sn NMR Spectroscopy

Tin has three naturally occurring isotopes with a nuclear spin of I = 1/2: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. Among these, ¹¹⁹Sn is the most frequently utilized for NMR spectroscopy due to its higher natural abundance (8.59%) and greater sensitivity. The large chemical shift range of ¹¹⁹Sn NMR, spanning over 2000 ppm, offers excellent resolution and sensitivity to subtle changes in the coordination and stereochemistry of the tin center.

The key parameters obtained from a ¹¹⁹Sn NMR spectrum are the chemical shift (δ) and the coupling constants (J).

-

Chemical Shift (δ): The ¹¹⁹Sn chemical shift is highly sensitive to the electronic environment around the tin nucleus. The coordination number of the tin atom is a primary determinant of the chemical shift. For organotin compounds, an increase in the coordination number generally leads to a significant upfield shift (to lower ppm values). The nature of the substituents directly bonded to the tin atom also exerts a strong influence on the chemical shift. For dialkyltin dithiolates like this compound, the tin atom is typically in a four-coordinate, tetrahedral environment.

-

Coupling Constants (J): Spin-spin coupling between the ¹¹⁹Sn nucleus and other NMR-active nuclei (e.g., ¹H, ¹³C, ³¹P) provides valuable information about the bonding and connectivity within the molecule. The magnitude of the coupling constant is related to the hybridization of the atoms involved and the dihedral angles between them.

Applications in Studying this compound

¹¹⁹Sn NMR spectroscopy is an indispensable tool for the comprehensive analysis of this compound:

-

Structural Elucidation: The ¹¹⁹Sn chemical shift provides a definitive confirmation of the four-coordinate nature of the tin atom in a tetrahedral geometry.

-

Purity Assessment: The presence of impurities, such as starting materials (e.g., dimethyltin dichloride) or degradation products, can be readily detected as they will exhibit distinct ¹¹⁹Sn chemical shifts.

-

Stability Studies: Changes in the ¹¹⁹Sn NMR spectrum over time or under different conditions (e.g., in the presence of coordinating solvents or ligands) can be used to monitor the stability of the compound and study ligand exchange reactions.

-

Reaction Monitoring: ¹¹⁹Sn NMR can be employed to monitor reactions involving this compound, allowing for the identification of intermediates and the determination of reaction kinetics.

Data Presentation

The ¹¹⁹Sn NMR chemical shift for this compound is expected to be in the range of +50 to +150 ppm, which is characteristic of a tetracoordinated dimethyltin species with two sulfur-based ligands.

| Compound | Class | Coordination Number | Typical ¹¹⁹Sn Chemical Shift (δ) Range (ppm) |

| This compound | Dialkyltin Dithiolate | 4 | +50 to +150 |

| Dimethyltin Dichloride | Dialkyltin Dihalide | 4 | +130 to +150 |

| Trimethyltin Chloride | Trialkyltin Halide | 4 | +150 to +170 |

| Tetramethyltin | Tetraalkyltin | 4 | 0 (Reference) |

Experimental Protocol

This section provides a generalized protocol for acquiring a high-quality ¹¹⁹Sn NMR spectrum of this compound. The parameters may require optimization based on the specific NMR instrument and the concentration of the sample.

Sample Preparation

-

Sample Concentration: Prepare a solution of this compound with a concentration in the range of 0.1 M to 0.5 M.

-

Solvent Selection: Use a deuterated solvent that provides good solubility for the compound. Chloroform-d (CDCl₃) is a common choice for organotin compounds. Other potential solvents include benzene-d₆ and toluene-d₈.

-

Sample Filtration: To ensure a homogeneous magnetic field, it is advisable to filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Reference Standard: Tetramethyltin (TMT) at 0 ppm is the universally accepted reference standard for ¹¹⁹Sn NMR. It can be added as an internal standard or a spectrum of a neat TMT sample can be acquired separately for external referencing.

NMR Instrument Parameters

The following parameters are suggested for a 400 MHz NMR spectrometer.

| Parameter | Suggested Value |

| Nucleus | ¹¹⁹Sn |

| Spectrometer Frequency | ~149 MHz |

| Pulse Program | zgig (inverse-gated decoupling) or similar |

| Relaxation Delay (d1) | 2-5 seconds |

| Acquisition Time (aq) | 0.5 - 1.0 seconds |

| Number of Scans (ns) | 128 - 1024 (or more, depending on concentration) |

| Spectral Width (sw) | 200 - 300 ppm |

| Temperature | 298 K |

| Decoupling | ¹H decoupling is recommended to simplify the spectrum and improve signal-to-noise. |

Data Processing

-

Fourier Transformation: Apply an exponential line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to obtain a flat baseline.

-

Chemical Shift Referencing: Reference the spectrum to the signal of Tetramethyltin (TMT) at 0 ppm.

Visualizations

Caption: Molecular structure of this compound and its ¹¹⁹Sn NMR chemical shift.

Caption: Experimental workflow for ¹¹⁹Sn NMR analysis.

Caption: Relationship between ¹¹⁹Sn NMR parameters and molecular properties.

Application Note: FTIR Analysis of Tin-Sulfur Bonds in Bis(dodecylthio)dimethylstannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(dodecylthio)dimethylstannane is an organotin compound characterized by the presence of two tin-sulfur (Sn-S) covalent bonds. The analysis of these bonds is crucial for quality control, stability studies, and understanding the compound's reactivity and potential applications in various fields, including as a precursor in materials science and for its biological properties. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly effective technique for the characterization of the vibrational modes of molecules, making it an ideal tool for identifying and analyzing the Sn-S bond within this molecule. This application note provides a detailed protocol for the FTIR analysis of this compound, focusing on the identification of the tin-sulfur vibrational frequencies.

Principles of FTIR Spectroscopy for Sn-S Bond Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes the excitation of molecular vibrations. Specific chemical bonds, such as the tin-sulfur bond, vibrate at characteristic frequencies. The absorption of IR radiation at these specific frequencies results in peaks in the FTIR spectrum. The position of these peaks (wavenumber, cm⁻¹) is indicative of the type of bond, while the intensity of the peak is related to the concentration of that bond in the sample. For this compound, the key vibrational modes of interest are the Sn-S stretching vibrations, which are expected to appear in the far-infrared region of the spectrum. Additionally, vibrations associated with the Sn-C, C-S, C-H, and CH₂ groups will be present and can be used to confirm the overall structure of the molecule.

Experimental Protocols

This section details the necessary steps for performing FTIR analysis on this compound.

Sample Preparation

Given that this compound is a liquid at room temperature, several sample preparation methods are suitable. The choice of method will depend on the available FTIR accessories.

Method 1: Attenuated Total Reflectance (ATR)

ATR-FTIR is a highly recommended method for liquid samples as it requires minimal sample preparation.

-

Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is meticulously cleaned. This can be achieved by wiping the crystal with a soft tissue soaked in a suitable solvent like isopropanol or acetone, followed by a final wipe with a clean, dry tissue.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences from the sample spectrum.

-

Sample Application: Place a small drop (approximately 1-2 μL) of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Spectrum Acquisition: Acquire the FTIR spectrum of the sample.

Method 2: Liquid Cell (Transmission)

This method involves placing the liquid sample between two IR-transparent salt plates (e.g., KBr or NaCl).

-

Cell Assembly: Assemble the liquid cell according to the manufacturer's instructions. Ensure the salt plates are clean and free from moisture.

-

Sample Introduction: Introduce a few drops of this compound into the cell's sample cavity using a clean pipette or syringe.

-

Cell Sealing: Securely seal the cell to prevent leakage and evaporation.

-

Spectrum Acquisition: Place the liquid cell in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of the empty cell should be recorded beforehand.

Instrumentation and Parameters

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with either an ATR accessory or a liquid sample holder.

-

Spectral Range: 4000 - 400 cm⁻¹ (Mid-IR). For a more detailed analysis of the Sn-S bond, extending the range to the Far-IR region (down to 100 cm⁻¹) is beneficial if the instrument allows.

-

Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

-

Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

-

Detector: A deuterated triglycine sulfate (DTGS) detector is common for Mid-IR, while a solid-state far-IR detector would be needed for lower frequencies.

Data Presentation

The following table summarizes the characteristic FTIR vibrational frequencies for this compound and related functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Notes |

| Sn-S | Stretching | 300 - 400 | Weak to Medium | This is the key vibrational mode for identifying the tin-sulfur bond. The exact position can be influenced by the surrounding molecular structure. |

| Sn-C (Methyl) | Asymmetric Stretching | 530 - 560 | Medium | Characteristic for (CH₃)₂Sn moieties. |

| Sn-C (Methyl) | Symmetric Stretching | 510 - 525 | Weak to Medium | Characteristic for (CH₃)₂Sn moieties. |

| C-S | Stretching | 600 - 800 | Weak to Medium | Associated with the dodecylthio group. |

| C-H (Alkyl) | Stretching | 2850 - 2960 | Strong | Arises from the methyl and long dodecyl chains.[1] |

| CH₂ | Scissoring (Bending) | 1460 - 1470 | Medium | Characteristic of the long alkyl chains. |

| CH₃ | Bending | 1375 - 1385 | Medium | From the dimethyltin group. |

Data Interpretation

The resulting FTIR spectrum should be analyzed for the presence of the characteristic absorption bands listed in the table above. The primary focus for this analysis is the identification of the Sn-S stretching vibration. Due to its lower energy, this bond absorbs in the far-infrared region. The presence of strong C-H stretching bands around 2900 cm⁻¹ will confirm the presence of the long alkyl chains. The peaks in the 500-600 cm⁻¹ region are indicative of the dimethyltin (Sn-(CH₃)₂) structure. The C-S stretching vibration will appear at a higher wavenumber than the Sn-S bond. A comprehensive analysis of all these regions will provide a detailed confirmation of the chemical structure of this compound.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the FTIR analysis of this compound.

Caption: Experimental workflow for FTIR analysis of this compound.

References

Application Notes and Protocols for Bis(dodecylthio)dimethylstannane in Polymerization Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Bis(dodecylthio)dimethylstannane as a catalyst in polymerization reactions, with a focus on polyurethane synthesis. Detailed protocols derived from established methodologies are presented to guide researchers in their experimental design.

Introduction

This compound, an organotin compound, is recognized for its catalytic activity in various polymerization reactions.[1] Its effectiveness is attributed to the nature of the tin-sulfur bonds and the steric and electronic effects of its alkyl and thioalkyl groups.[1] This compound belongs to the dithiostannane subclass of organotin compounds, where the reactivity is largely dictated by the tin-sulfur (Sn-S) bond, a key reactive site.[1]

Organotin compounds, in general, have a long history of industrial use as stabilizers for polyvinyl chloride (PVC) and as catalysts for the formation of polyurethanes and the vulcanization of silicones.[1] In polyurethane production, organotin catalysts like this compound are effective in promoting the reaction between isocyanates and alcohols.[2][3]

Physicochemical Properties

| Property | Value |

| CAS Number | 51287-84-4 |

| Molecular Formula | C26H56S2Sn |

| Molecular Weight | 551.6 g/mol [2] |

| Appearance | Liquid[2] |

| IUPAC Name | bis(dodecylsulfanyl)-dimethylstannane[2] |

Applications in Polymerization

This compound is particularly effective as a catalyst in the formation of polyurethanes. It is often used in "one-shot" reactive extrusion processes for synthesizing rigid thermoplastic polyurethanes.[4][5]

Catalytic Mechanism in Polyurethane Formation

While a specific detailed mechanism for this compound is not extensively elucidated in the literature, the general mechanism for organotin catalysts in urethane formation is believed to proceed via Lewis acid catalysis. The tin center coordinates with the oxygen of the alcohol, increasing its nucleophilicity and facilitating the attack on the isocyanate group.

Caption: General Lewis acid catalytic cycle for polyurethane formation.

Experimental Protocols

The following protocols are based on examples of rigid thermoplastic polyurethane synthesis using this compound as a catalyst.

Protocol 1: Synthesis of a Rigid Aliphatic Thermoplastic Polyurethane